molecular formula C21H18Cl2N4O3 B12157152 methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12157152
M. Wt: 445.3 g/mol
InChI Key: DDJABVMTPJRVEH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorinated benzoate ester with an imidazo[4,5-c]pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 4-chlorophenylhydrazine and a suitable diketone, the imidazo[4,5-c]pyridine core can be synthesized through a condensation reaction.

    Esterification: The benzoate ester is formed by reacting the chlorinated intermediate with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

    Coupling Reaction: The final step involves coupling the imidazo[4,5-c]pyridine core with the chlorinated benzoate ester using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH₂Cl₂).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation using agents like potassium permanganate (KMnO₄) can introduce additional functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Hydrolysis: Formation of 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid and methanol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology

In biological research, methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets involved in diseases, making it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of its targets, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-({[4-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
  • Methyl 2-chloro-5-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
  • Methyl 2-chloro-5-({[4-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Uniqueness

The uniqueness of methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate lies in its specific combination of functional groups and structural features. The presence of both chlorinated aromatic rings and the imidazo[4,5-c]pyridine core provides a distinct set of chemical and biological properties that can be leveraged for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 2-chloro-5-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18Cl2N4O3/c1-30-20(28)15-10-14(6-7-16(15)23)26-21(29)27-9-8-17-18(25-11-24-17)19(27)12-2-4-13(22)5-3-12/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

DDJABVMTPJRVEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3)Cl

Origin of Product

United States

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